1-(2-fluorofenil)-1H-pirrol

Descripción general

Descripción

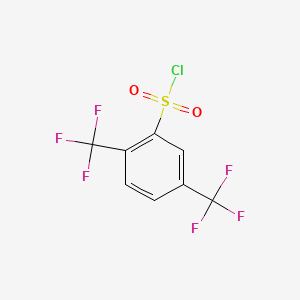

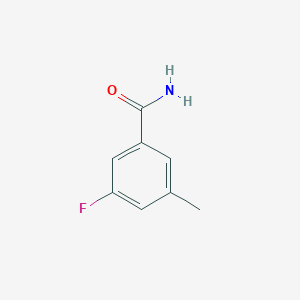

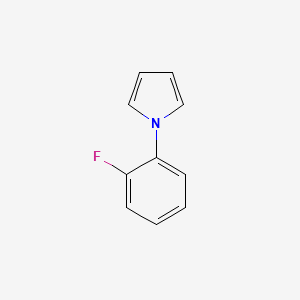

1-(2-Fluorophenyl)-1H-pyrrole, also known as 2-Fluorophenylpyrrole or FPP, is a heterocyclic aromatic compound with a molecular formula of C8H7F. It is a colorless solid with a boiling point of 219.3 °C and a melting point of 28.3 °C. FPP is used in a variety of synthetic organic chemistry applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Síntesis de 1-(2-fluorofenil)pirazolos

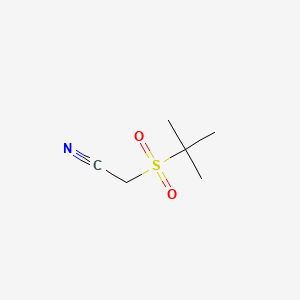

1-(2-fluorofenil)-1H-pirrol se utiliza en la síntesis de 1-(2-fluorofenil)pirazolos. Este proceso implica una reacción de cicloadición dipolar 1,3 con acetilendicarboxilato de dimetilo (DMAD) como dipolarófilo activado . Las sidnonas, que son intermediarios de reacción, se caracterizan mediante análisis de difracción de rayos X de monocristal .

Creación de compuestos heterocíclicos fusionados

Este compuesto juega un papel en la creación de compuestos heterocíclicos fusionados que contienen átomos de nitrógeno puente. Estos son muy relevantes en la construcción de bibliotecas orientadas a la diversidad . El marco imidazo[1,2-a]piridina, que es uno de estos marcos, ha mostrado una gran promesa en el tratamiento del cáncer .

Actividad biológica contra células cancerosas

Se ha demostrado que this compound exhibe actividad biológica contra ciertos tipos de células cancerosas. Esto lo convierte en un candidato potencial para futuras investigaciones en el tratamiento del cáncer.

Actividad antibacteriana y antifúngica

Además de sus posibles propiedades anticancerígenas, este compuesto también exhibe actividad antibacteriana y antifúngica. Esto sugiere que podría utilizarse en el desarrollo de nuevos agentes antimicrobianos.

Antagonistas del receptor NMDA

Se ha encontrado que algunas sustancias relacionadas con this compound funcionan como antagonistas del receptor NMDA . Estas sustancias producen efectos disociativos, lo que las hace interesantes en la investigación neurológica .

Reacciones en cascada

This compound participa en reacciones en cascada, que incluyen etapas de bromación, sustitución nucleofílica intramolecular y tautomería ceto-enol . Estas reacciones son importantes en la síntesis de diversos compuestos químicos .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . For instance, they can affect amino acids routes, vitamins pathways (especially B vitamins), energetic routes, lipid metabolism, oxidative pathways, etc .

Pharmacokinetics

A related compound, vonoprazan, an acid-resistant pyrrole derivative, has been studied extensively . It is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 h after oral administration. It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L. The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, irradiance, and relative humidity can influence the activity of similar compounds . Additionally, the presence of enzymes that can detoxify the compound or mitigate the effects of oxidative stress in plants can also influence the compound’s action .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYMAWSPZKOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377619 | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89096-77-5 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89096-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.